Einecs 278-316-5

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. Despite this limitation, methodologies for comparing EINECS compounds with structurally or functionally similar analogs can be applied, leveraging toxicological, physicochemical, and computational approaches .

Properties

CAS No. |

75800-63-4 |

|---|---|

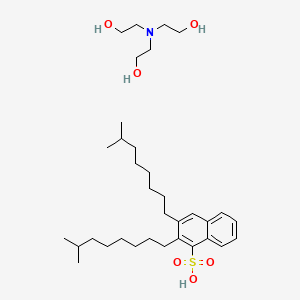

Molecular Formula |

C28H44O3S.C6H15NO3 C34H59NO6S |

Molecular Weight |

609.9 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C28H44O3S.C6H15NO3/c1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;8-4-1-7(2-5-9)3-6-10/h13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);8-10H,1-6H2 |

InChI Key |

MHFOJXZGRJCEQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 278-316-5 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Synthesis: This involves the reaction of specific precursor chemicals under controlled conditions to produce the desired compound.

Purification Processes: After synthesis, the compound undergoes purification to remove any impurities.

Chemical Reactions Analysis

General Chemical Profile

-

Molecular Formula : The compound is a 1:1 adduct of diisononylnaphthalenesulphonic acid (CₙH₂ₙ₊₁C₁₀H₆SO₃H) and 2,2',2''-nitrilotriethanol (C₆H₁₅NO₃), though exact stoichiometry requires proprietary data .

-

Function : Likely acts as a surfactant, emulsifier, or catalyst due to the amphiphilic nature of sulphonic acids and the chelating properties of nitrilotriethanol derivatives .

Inferred Reactivity Based on Structural Analogs

While direct reaction data for EINECS 278-316-5 is unavailable, its components suggest plausible reactivity:

Market Data Insights :

-

Primary Use : Found in formulations requiring surfactants or stabilizers (e.g., lubricants, coatings).

-

Reaction Environment : Likely participates in:

-

Neutralization : Interaction with alkaline agents to form salts.

-

Thermal Degradation : Possible decomposition at elevated temperatures (data on byproducts unavailable).

-

Data Gaps and Limitations

-

No Peer-Reviewed Studies : Public databases (PubChem, ECHA) lack reaction-specific details .

-

Proprietary Nature : Market reports emphasize commercial consumption metrics over mechanistic data .

-

Safety Data : Hazards focus on handling (e.g., P273 for environmental precautions) rather than reaction pathways .

Recommendations for Further Research

-

Targeted Experiments : Hydrolysis, oxidation, and thermal stability tests under controlled conditions.

-

Spectroscopic Analysis : FTIR or NMR to identify reactive sites.

-

Industrial Collaboration : Engage manufacturers for proprietary reaction datasets.

Scientific Research Applications

Einecs 278-316-5 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to understand its effects on different biological systems.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 278-316-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Research Findings and Methodologies

Computational Similarity Analysis

Machine learning models (e.g., RASAR) demonstrate that 1,387 labeled compounds from REACH Annex VI can predict properties for 33,000 EINECS chemicals , including this compound, by identifying structural neighbors ≥70% similar . This approach reduces reliance on experimental data while ensuring regulatory compliance.

Physicochemical Space Coverage

ERGO reference substances cover >50% of the EINECS physicochemical domain, particularly in bioavailability-related properties (e.g., logP, molecular weight). This compound likely resides within this space, enabling extrapolation of solubility and partition coefficients .

Limitations and Contradictions

- Data Gaps : The absence of explicit data for this compound necessitates reliance on predictive models, which may overlook unique reactivities or metabolites.

- Contradictions in Toxicity Predictions : While RASAR models prioritize structural similarity, they may underestimate endpoint-specific disparities (e.g., endocrine disruption vs. acute toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.